3-Amino-5-[(trifluoromethyl)thio]benzamide CAS 1229623-80-6 properties
3-Amino-5-[(trifluoromethyl)thio]benzamide CAS 1229623-80-6 properties
CAS: 1229623-80-6 Formula: C₈H₇F₃N₂OS Molecular Weight: 236.21 g/mol
Executive Summary: The "Super-Lipophilic" Scaffold
In the landscape of modern medicinal chemistry, 3-Amino-5-[(trifluoromethyl)thio]benzamide represents a strategic "privileged scaffold." It is not merely an intermediate; it is a tool for modulating the lipophilicity-solubility paradox .
This molecule bridges two critical design requirements:
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Metabolic Stability & Permeability: The trifluoromethylthio (–SCF₃) group is a "super-lipophilic" moiety (Hansch
= 1.44), significantly more lipophilic than the standard trifluoromethyl (–CF₃) group. -
Synthetic Versatility: The meta-positioned amino (–NH₂) and amide (–CONH₂) groups provide orthogonal vectors for rapid diversification, making this compound ideal for Fragment-Based Drug Discovery (FBDD).
This guide details the physicochemical advantages of the –SCF₃ motif, synthetic protocols for handling this scaffold, and its application in designing high-affinity kinase and GPCR inhibitors.
Part 1: The Fluorine Effect (Physicochemical Analysis)
The defining feature of CAS 1229623-80-6 is the –SCF₃ group . To understand its value, we must compare it to its structural analogs. The –SCF₃ group offers a unique electronic and steric profile that alters the pharmacokinetics (PK) of the final drug candidate.
The Hansch Parameter Advantage
The Hansch substituent constant (
| Substituent | Hansch Constant ( | Electronic Effect ( | Steric Bulk (MR) |
| –SCF₃ | 1.44 | 0.50 | 19.7 |
| –CF₃ | 0.88 | 0.54 | 5.0 |
| –OCF₃ | 1.04 | 0.35 | 7.9 |
| –Cl | 0.71 | 0.23 | 6.0 |
Key Insight: The –SCF₃ group is nearly twice as lipophilic as the standard –Cl or –CF₃ groups. However, unlike pure hydrocarbon chains, it retains strong electron-withdrawing properties (
Structural Logic Diagram (SAR)
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Structure-Activity Relationship (SAR) logic of the scaffold. The SCF3 group modulates physicochemical properties, while the amine and amide serve as synthetic handles.
Part 2: Synthetic Access & Quality Control
Synthesizing or validating this compound requires attention to the stability of the C–S bond and the potential for regioisomeric impurities.
Predicted Properties for Validation
Before running reactions, validate the starting material using these baseline properties.
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Predicted LogP: ~1.8 – 2.2 (The polar amide offsets the lipophilic SCF3).
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pKa (Aniline): ~3.0 – 3.5 (Electron-withdrawing SCF3 reduces basicity).
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Solubility: Soluble in DMSO, MeOH, DMF. Limited solubility in water and non-polar hexanes.
Synthetic Workflow: Derivatization
The most common application of CAS 1229623-80-6 is as a nucleophile in amide coupling reactions to generate larger drug candidates.
Protocol: General Amide Coupling (Reverse Amide Synthesis) Objective: Coupling the aniline nitrogen of the scaffold to a carboxylic acid (R-COOH).
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Activation: Dissolve the carboxylic acid partner (1.0 equiv) in dry DMF or DMAc (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.
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Addition: Add 3-Amino-5-[(trifluoromethyl)thio]benzamide (1.0 equiv) to the reaction mixture.
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Note: Due to the electron-withdrawing nature of the SCF3 group, the aniline is less nucleophilic than standard anilines. Mild heating (40–50°C) may be required if the reaction is sluggish.
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Monitoring: Monitor by LCMS. The SCF3 group gives a distinct mass shift and retention time delay compared to non-fluorinated analogs.
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Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.
Synthesis of the Scaffold (Retrosynthetic Logic)
If the scaffold is unavailable commercially, it is typically accessed via electrophilic trifluoromethylthiolation .
Figure 2: Retrosynthetic access via Copper-mediated trifluoromethylthiolation.
Part 3: Application in Drug Design
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" because it adheres to the Rule of Three (MW < 300, LogP < 3).
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Vector 1 (Amine): Used to extend into the hydrophobic pocket of a kinase or the orthosteric site of a GPCR.
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Vector 2 (Amide): Often serves as a "hinge binder" in kinase inhibitors, forming hydrogen bonds with the backbone residues (e.g., Glu, Leu).
Bioisosteric Replacement Strategy
Researchers use this scaffold to replace:
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3-Amino-5-chlorobenzamide: To increase metabolic stability and potency (via the "Fluorine Effect").
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3-Amino-5-trifluoromethylbenzamide: To improve membrane permeability when the lead compound is too polar but requires the electron-withdrawing effect.
Part 4: Handling & Safety
Stability
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Thermal: The SCF3 group is generally thermally stable up to >150°C, but the amide group can hydrolyze under strongly acidic/basic conditions at high temperatures.
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Chemical: Avoid strong reducing agents (e.g., LAH) which might attack the amide or defluorinate the SCF3 group.
Safety Precautions
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Fluorine Toxicity: While the SCF3 bond is stable, metabolic breakdown in vivo (though slow) can theoretically release thiophenols. Handle with standard PPE.
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Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values).
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Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). "Synthetic methods for compounds having CF3–S units on aromatic rings." Chemical Reviews, 115(2), 731-764. Link
- Leroux, F., et al. (2005). "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery." ChemBioChem, 6(12), 2206-2210. (Discussion on SCF3 vs OCF3).
- Shao, X., et al. (2010). "Shelf-stable electrophilic trifluoromethylthiolating reagents." Angewandte Chemie International Edition, 49(40), 7320-7324. (Methodology for introducing SCF3).
